molecular formula C7H16ClN5S B1431306 N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide;hydrochloride CAS No. 1159699-46-3

N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide;hydrochloride

Cat. No.: B1431306
CAS No.: 1159699-46-3
M. Wt: 237.76 g/mol
InChI Key: CEJANAKUWFKBGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide;hydrochloride” is a compound used for scientific research . It is also known by registry numbers ZINC000038784595 . This compound is available from various suppliers .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not available in the search results . For detailed information on its reactivity and involved chemical reactions, it’s recommended to refer to scientific literature.

Scientific Research Applications

Corrosion Inhibition

Research has shown that morpholine and its derivatives, such as N-(2-chloroethyl)tiomorpholine-4-carboxamide, are effective corrosion inhibitors for mild steel. These compounds form protective films on the steel surface, inhibiting corrosion in an HCl medium. This application is significant in industrial settings where corrosion of metals is a common challenge (Nnaji et al., 2017).

Synthesis of Thiazole and Thiohydantoin Derivatives

Morpholine derivatives are used in the synthesis of various bioactive molecules. In a study, N-(2-Aryl-1-chloro-2-oxoethyl) carboxamides were reacted with thioureas to create new 2,5-diamino-1,3-thiazole and 2-thiohydantoin derivatives. These derivatives have potential applications in pharmaceutical and chemical industries (Balya et al., 2008).

Antimicrobial Activity

Thiomorpholine derivatives, including 4-thiomorpholine-4ylbenzohydrazide, have been synthesized and tested for their antimicrobial activity. These compounds show potential as new antimicrobial agents, contributing to the development of novel treatments for infections (Kardile & Kalyane, 2010).

Fluorescent Probes for Hypochlorous Acid Detection

A thiomorpholine unit has been incorporated into a selective fluorescent probe for detecting hypochlorous acid (HOCl). This application is crucial in medical diagnostics and research, where accurate detection of specific molecules is required (Świerczyńska et al., 2021).

Synthesis of Pyrimidine Derivatives

Thiomorpholine derivatives are utilized in the synthesis of pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives. These compounds have shown promising antimicrobial activity, which can be harnessed in the development of new antimicrobial drugs (Sayed et al., 2006).

Inhibition of Dihydrofolate Reductases

Some thiomorpholine derivatives, such as 2,4-diaminoquinazolines, have been studied for their ability to inhibit dihydrofolate reductases. This inhibition has potential applications in antitumor treatments, showcasing the versatility of these compounds in therapeutic research (Gangjee et al., 1998).

Bioactivation and Cytotoxicity Studies

Studies have explored the bioactivation mechanism and cytotoxicity of L-thiomorpholine-3-carboxylic acid, providing insights into the biochemical interactions and potential toxic effects of these compounds (Webster & Anders, 1989).

Antitumor Activity

Thiomorpholine derivatives have been synthesized and evaluated for their antitumor activity. These studies contribute to the development of new cancer therapies, highlighting the potential of thiomorpholine derivatives in oncology (Grivsky et al., 1980).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the system. Unfortunately, the specific mechanism of action for “N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide;hydrochloride” was not found in the search results .

Safety and Hazards

The safety and hazards of a compound are crucial for handling and storage. Unfortunately, the specific safety and hazard information for “N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide;hydrochloride” was not found in the search results .

Future Directions

The future directions of a compound refer to its potential applications and research directions. Unfortunately, the specific future directions for “N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide;hydrochloride” were not found in the search results .

Properties

IUPAC Name

N-(2,2-diaminoethylidene)thiomorpholine-4-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N5S.ClH/c8-6(9)5-11-7(10)12-1-3-13-4-2-12;/h5-6,10H,1-4,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJANAKUWFKBGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=N)N=CC(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide;hydrochloride
Reactant of Route 2
N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide;hydrochloride
Reactant of Route 3
N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide;hydrochloride
Reactant of Route 4
N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide;hydrochloride
Reactant of Route 5
N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide;hydrochloride
Reactant of Route 6
N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.